6-Methyleneandrost-4-ene-3,17-dione

Vue d'ensemble

Description

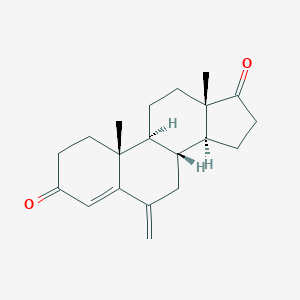

6-Methyleneandrost-4-ene-3,17-dione is a steroidal compound with the chemical formula C20H26O2 and a molecular weight of 298.42 g/mol . It is known for its role as an intermediate in the synthesis of various steroidal drugs, particularly exemestane, an aromatase inhibitor used in the treatment of breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyleneandrost-4-ene-3,17-dione typically involves the enolization of androst-4-ene-3,17-dione followed by a three-component condensation reaction. The process begins with the enolization of the 4-3-ketofunction of androst-4-ene-3,17-dione to form 3-alkoxyandrost-3,5-dien-17-one. This intermediate then undergoes a three-component condensation with a secondary amine and formaldehyde in the presence of a polar protonic solvent . The final step involves the deamination of the N,N-disubstituted amino group to form the 6-methylene group in an aprotic solvent .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and scalability. The process includes the use of specific catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyleneandrost-4-ene-3,17-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the double bonds and ketone groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various steroidal derivatives that can be further utilized in pharmaceutical applications .

Applications De Recherche Scientifique

6-Methyleneandrost-4-ene-3,17-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.

Mécanisme D'action

The mechanism of action of 6-Methyleneandrost-4-ene-3,17-dione involves its role as an aromatase inhibitor. Aromatase is an enzyme that converts androgens to estrogens. By inhibiting this enzyme, this compound reduces estrogen levels in the body, which is beneficial in the treatment of estrogen-dependent breast cancer . The compound binds irreversibly to the active site of aromatase, preventing the conversion of androgens to estrogens .

Comparaison Avec Des Composés Similaires

Similar Compounds

Exemestane: A direct derivative of 6-Methyleneandrost-4-ene-3,17-dione, used as an aromatase inhibitor.

Androst-4-ene-3,17-dione: A precursor in the synthesis of this compound.

6-Methyleneandrosta-1,4-diene-3,17-dione: Another derivative with similar properties and applications.

Uniqueness

This compound is unique due to its specific structure that allows it to act as a potent aromatase inhibitor. Its ability to irreversibly bind to the enzyme distinguishes it from other reversible inhibitors, making it particularly effective in reducing estrogen levels .

Activité Biologique

6-Methyleneandrost-4-ene-3,17-dione, also known as Exemestane Impurity E, is a synthetic intermediate of exemestane, a potent aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer. This compound has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 298.42 g/mol

- CAS Number : 19457-55-7

- Synonyms : Exemestane impurity E, 6-Methylideneandrost-4-ene-3,17-dione

This compound primarily functions as an aromatase inhibitor , which is crucial in the biosynthesis of estrogens from androgens. By inhibiting the aromatase enzyme, this compound reduces estrogen levels in the body, which is particularly beneficial in treating estrogen-dependent tumors.

Molecular Docking Studies

Recent studies have employed molecular docking techniques to elucidate the binding affinity of this compound to aromatase. These studies indicate that the compound effectively competes with substrates for the active site of the aromatase enzyme, thereby inhibiting its activity and reducing estrogen production .

Anticancer Efficacy

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. Notably:

- In vitro tests revealed that this compound has GI values ranging from 0.25 to 2.4 µM against six different cancer cell lines .

Specific Cancer Types

The compound has shown particular efficacy against estrogen-receptor-positive (ER+) breast cancer cells (MCF-7), where it not only inhibited cell growth but also induced apoptosis through mechanisms involving the overexpression of aromatase and downregulation of ERα .

Case Studies and Research Findings

- Amaral et al. Study (2017) :

- Wahab et al. Research :

- Jójárt et al. Study :

Safety and Toxicological Profile

While this compound shows promising biological activity, it is essential to consider its safety profile. Hazard statements indicate it may be suspected of damaging fertility or the unborn child . Therefore, further toxicological assessments are necessary before clinical application.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRGETZTRARSMA-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513775 | |

| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19457-55-7 | |

| Record name | 6-Methyleneandrost-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19457-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylideneandrost-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyleneandrost-4-en-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 6-Methyleneandrost-4-ene-3,17-dione in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of Exemestane [, ]. Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) is a steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer. The chemical synthesis of Exemestane often involves the Δ1-dehydrogenation of this compound [].

Q2: Can you elaborate on the synthesis of Exemestane from sitosterol as described in the research?

A2: The research highlights a combined chemical and microbiological approach to synthesize Exemestane from sitosterol []. While the specific details of each step are not provided, the paper mentions that this process involves the production of this compound as an intermediate compound before the final conversion to Exemestane. This approach leverages the ability of certain microorganisms to perform specific transformations on sterol molecules, leading to the desired modifications for pharmaceutical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.